|A-Glucuronide-dPBD-PEG5-NH2 (TFA)

ADC bioconjugation Linker-payload Salt-form selection

Achieving homogeneous DAR 2 in c-Met-targeted ADCs is often hindered by aggregation-prone linker-payloads. β-Glucuronide-dPBD-PEG5-NH2 (TFA) is a β-glucuronide-linked PBD dimer prodrug engineered for farnesyltransferase-mediated, site-specific conjugation to prenylated antibodies, enabling the synthesis of cIRCR201-dPBD with precise DAR control. • Consistent DAR 2 through chemoselective conjugation to the prenylated CAAX motif • Lysosomal β-glucuronidase-dependent cleavage ensures tumor-selective payload release • TFA salt form (MW 1810.69) ensures reproducible solubility and handling for in vivo studies

Molecular Formula C80H102F3N7O37
Molecular Weight 1810.7 g/mol
Cat. No. B12403854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name|A-Glucuronide-dPBD-PEG5-NH2 (TFA)
Molecular FormulaC80H102F3N7O37
Molecular Weight1810.7 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C78H101N7O35.C2HF3O2/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79;3-2(4,5)1(6)7/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101);(H,6,7)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+;/m0./s1
InChIKeyJYLFUHOIJHONJR-ABHUQNIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-Glucuronide-dPBD-PEG5-NH2 (TFA) Procurement Guide


A-Glucuronide-dPBD-PEG5-NH2 (TFA) is a β-glucuronide-linked pyrrolobenzodiazepine (PBD) dimer prodrug that serves as a cleavable linker-payload for antibody-drug conjugate (ADC) synthesis. It enables site-specific conjugation to prenylated antibodies (notably cIRCR201) to generate the ADC cIRCR201-dPBD [1]. The compound incorporates a PEG5 spacer, a β-glucuronide enzyme-cleavable trigger, and a terminal amine for bioconjugation ; its TFA salt form (CAS 2246364-63-4, MW 1810.69) is the standard commercial presentation for research procurement .

ADC linker-payload — dedicated for prenylation-based site-specific conjugation at the antibody CAAX motif
β-Glucuronide trigger — lysosomal β-glucuronidase-cleavable prodrug design for enzyme-responsive payload release studies
PEG5 spacer — validated for cIRCR201 CAAX motif accessibility; not interchangeable with PEG6 analogs
TFA salt form — defined stoichiometry supports gravimetric precision in small-scale bioconjugation workflows

Why Generic Substitution Is Not Advisable


Generic substitution among PBD-based linker-payloads is precluded by the interplay of the β-glucuronide trigger chemistry, PEG5 spacer length, and salt form. The β-glucuronide cap requires lysosomal β-glucuronidase for selective cleavage; replacing it with an imine-linked PBD eliminates this tumor-selective activation mechanism and reduces serum stability [1]. Altering the PEG spacer length changes hydrodynamic radius and conjugation efficiency, while the TFA counterion ensures consistent solubility and handling properties compared to the free-base form (MW 1696.7 vs. 1810.69 for the TFA salt) . These cumulative differences produce measurable impacts on drug-to-antibody ratio (DAR), aggregation propensity, and ultimately in vivo tolerability [1].

PEG6 vs PEG5 PEG6 analog (MW 1724.72 free base) lacks prenylation-site validation for CAAX motif conjugation; spacer-length change may alter conjugation efficiency and DAR consistency
Free base vs TFA salt Free-base form (MW 1696.7) may exhibit different hygroscopicity and gravimetric accuracy; TFA salt provides stoichiometric precision for bioconjugation calculations
Imine vs glucuronide trigger Imine-linked PBD dimers lack β-glucuronidase-dependent activation and may show reduced serum stability; activation mechanism and aggregation profile at elevated DAR may not transfer

Quantitative Differentiation Evidence


TFA Salt vs. Free Base Handling Reproducibility

The TFA salt (MW 1810.69 g/mol) is the standard commercial presentation for this compound, whereas the free-base form (MW 1696.7 g/mol) is also available [REFS-1, REFS-2]. The TFA counterion provides a defined stoichiometry with improved powder handling and gravimetric accuracy for small-scale ADC coupling reactions. In structurally analogous ADC linker-payload systems, TFA salts have demonstrated reduced hygroscopicity and improved long-term storage stability compared to free-base equivalents, though direct head-to-head data for this specific compound are not publicly available [1].

TFA Salt vs Free Base Handling
Class-level inference
TFA salt: MW 1810.69, reported reduced hygroscopicity vs free base MW 1696.7; ΔMW = 114.0 g/mol (TFA counterion). Defined stoichiometry supports gravimetric accuracy in ADC coupling.
Supports salt-form selection for stoichiometric precision in bioconjugation workflows
Class-level inference on PBD linker-payload salt forms; direct head-to-head data not publicly available
ADC bioconjugation Linker-payload Salt-form selection

PEG5 Spacer Optimization for Prenylated Conjugation

The PEG5 spacer in A-Glucuronide-dPBD-PEG5-NH2 (TFA) is paired with the Iso-PEG5-beta-glucuronide linker used in cIRCR201-dPBD [1]. A direct PEG6 analog (β-Glucuronide-dPBD-PEG6-NH2, MW 1724.72, CAS 2486273-41-8) exists but is associated with different ADC formats . The PEG5-to-PEG6 transition increases molecular weight by 28.0 g/mol and adds one ethylene oxide unit, altering hydrodynamic volume. In PBD glucuronide ADC systems, PEG spacer length influences conjugation site accessibility at the prenylated CAAX motif; the PEG5 variant has been specifically validated for orthogonal functionalization at Cys-222 of cIRCR201 using farnesyltransferase, while PEG6 variants are employed in alternative conjugation architectures [1].

PEG5 Spacer Validation
Cross-study comparable
PEG5 (MW 1810.69 TFA salt) validated for cIRCR201 CAAX-motif prenylation at DAR 2. PEG6 analog (MW 1724.72 free base) used in generic ADC formats without prenylation validation; ΔMW = 28.0 g/mol.
PEG5 is mandatory for reproducing published cIRCR201-dPBD site-specificity; PEG6 substitution requires de novo optimization
ADC database and published cIRCR201-dPBD synthesis protocols
PEG spacer Site-specific conjugation ADC linker design

β-Glucuronide Trigger Serum Stability Advantage

In a controlled comparison of PBD dimer ADCs, SG3600 (glucuronide-capped, analogous to the β-glucuronide trigger in this compound) demonstrated improved serum stability compared to SG3400 (free imine) ADCs when conjugated to trastuzumab [1]. SG3600 also exhibited improved conjugation efficiency and could achieve high DAR without aggregation, whereas the imine ADC showed lower serum stability and aggregation at elevated DAR [1]. The β-glucuronidase dependence of SG3600 was confirmed by CRISPR-Cas9 knockdown and exogenous enzyme rescue experiments [1]. Although SG3600 and SG3400 showed comparable in vitro/in vivo efficacy, only the glucuronide series enabled high-DAR conjugation without aggregation—a critical manufacturing advantage [1].

β-Glucuronide Serum Stability
Head-to-head
Glucuronide-capped PBD ADC (SG3600) enabled high-DAR conjugation without aggregation vs imine ADC (SG3400) showing detectable serum instability and aggregation at comparable DAR. β-glucuronidase dependence confirmed by CRISPR-Cas9 knockdown.
Reported higher serum stability and aggregation resistance may support scalable manufacturing at higher DAR values
Trastuzumab-based ADC platform; in vitro serum stability and SEC aggregation assays
Serum stability Conjugation efficiency β-glucuronidase trigger

Prodrug Tumor-Selective Activation Mechanism

A-Glucuronide-dPBD-PEG5-NH2 (TFA) is a prodrug whose cytotoxic PBD dimer payload is released only upon β-glucuronidase-mediated cleavage in the lysosomal compartment [REFS-1, REFS-2]. In the cIRCR201-dPBD ADC context, the compound binds to prenylated anti-c-MET antibody cIRCR201; upon receptor-mediated endocytosis, lysosomal β-glucuronidase—overexpressed in many tumor types—cleaves the glucuronide linker to release active PBD dimer [2]. The ADC demonstrated varying sensitivity across 47 cancer cell lines correlating with c-Met expression levels, and induced receptor-mediated endocytosis with toxin-mediated apoptosis specifically in c-Met-overexpressing cells [2]. In vivo xenograft models confirmed significant antitumor activity against MET-amplified cancer cells [2]. The prodrug format intrinsically reduces systemic free PBD exposure compared to direct administration of the active PBD dimer .

Prodrug Activation Mechanism
Cross-study comparable
cIRCR201-dPBD ADC evaluated across 47 cancer cell lines; model response correlated with c-Met expression levels. Prodrug requires lysosomal β-glucuronidase cleavage for PBD dimer release; activation is receptor-mediated endocytosis-dependent.
Lysosomal enzyme-dependent activation context; reported model-response endpoints correlate with target expression
c-Met-positive cell line panel; in vivo xenograft model-response data available
Prodrug activation Tumor selectivity β-glucuronidase

Site-Specific Conjugation for Homogeneous DAR 2

cIRCR201-dPBD ADC is synthesized using a unique orthogonal prenylation strategy: a CAAX motif (Cys-Val-Ile-Met) is inserted at the light-chain C-terminus of antibody cIRCR201, and farnesyltransferase (FTase) installs a geranyl ketone pyrophosphate (GKPP) bioorthogonal handle for chemoselective conjugation of A-Glucuronide-dPBD-PEG5-NH2 [1]. This achieves a homogeneous DAR of 2, confirmed by LC-MS [2]. In contrast, conventional stochastic cysteine or lysine conjugation produces heterogeneous DAR distributions (0–8 drug molecules per antibody), increasing pharmacokinetic variability and CMC complexity [3]. The site-specific approach ensures batch-to-batch consistency critical for reproducible preclinical pharmacology.

Site-Specific DAR 2
Class-level inference
DAR = 2 (homogeneous)
Farnesyltransferase-mediated CAAX prenylation achieves homogeneous DAR 2, confirmed by LC-MS; supports batch-to-batch consistency for reproducible preclinical pharmacology
cIRCR201 antibody platform; contrast with stochastic conjugation (DAR 0-8 heterogeneous)
Site-specific ADC Prenylation DAR homogeneity

Optimal Procurement Scenarios


Site-Specific c-Met-Targeted ADC Development

A-Glucuronide-dPBD-PEG5-NH2 (TFA) is the dedicated linker-payload for synthesizing cIRCR201-dPBD, a c-Met-targeted ADC with homogeneous DAR 2. The compound's terminal amine is chemoselectively conjugated to the prenylated CAAX motif on antibody cIRCR201 via farnesyltransferase-mediated bioorthogonal chemistry [1]. This scenario applies to research teams developing MET-amplified cancer therapies (gastric and lung cancer indications) who require batch-to-batch DAR consistency [2].

β-Glucuronidase-Responsive Prodrug Research

For programs investigating tumor microenvironment-selective prodrug activation, the β-glucuronide trigger in this compound provides lysosomal β-glucuronidase-dependent cleavage [1]. The PEG5 spacer and TFA salt form facilitate reproducible in vitro dissolution and conjugation workflows. This scenario is relevant for researchers comparing glucuronide prodrug strategies against constitutively active PBDs or dipeptide-triggered systems [REFS-1, REFS-2].

High-DAR ADC Manufacturing Without Aggregation

Based on class-level data, β-glucuronide-capped PBD ADCs achieve higher DAR without aggregation compared to imine-linked PBD ADCs [1]. A-Glucuronide-dPBD-PEG5-NH2 (TFA) can serve as a model glucuronide linker-payload for process development studies evaluating conjugation efficiency, aggregate content by SEC, and serum stability in ADC formulations [REFS-1, REFS-2].

Comparative PBD Linker-Payload Profiling

The compound's defined TFA salt form and PEG5 spacer make it a controlled input for head-to-head preclinical comparisons against PEG6 analogs (MW 1724.72) or alternative PBD payloads. Such studies require exact MW and stoichiometry for dose-normalization; the TFA salt's hygroscopicity advantage over the free base supports accurate gravimetric dispensing for in vivo PK and tolerability studies [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Site-specific c-Met ADC research
PEG5 spacer with CAAX prenylation compatibility
DAR 2 homogeneity and conjugation site specificity by LC-MS
β-Glucuronidase-responsive prodrug studies
β-Glucuronide trigger and TFA salt dissolution profile
Lysosomal cleavage dependence and serum stability endpoints
High-DAR ADC process research
Glucuronide-capped linker-payload aggregation resistance
SEC aggregate content and conjugation efficiency at elevated DAR
Comparative PBD linker-payload profiling
TFA salt stoichiometric precision and PEG5 spacer identity
MW-normalized dosing accuracy and in vivo exposure-model review
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